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Compound of Interest

Compound Name:
Tetrahydro-6-undecyl-2H-pyran-2-

one

Cat. No.: B1197309 Get Quote

δ-Hexadecalactone: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of

δ-hexadecalactone. It includes a compilation of its known physicochemical data, detailed

experimental protocols for its synthesis and purification, and an exploration of its biological

activity, particularly as a potential modulator of bacterial communication.

Physicochemical Properties
δ-Hexadecalactone (CAS No: 7370-44-7), also known as 6-undecyltetrahydro-2H-pyran-2-one

or δ-juniper lactone, is a saturated delta-lactone with a 16-carbon chain.[1] Its physical and

chemical properties are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₁₆H₃₀O₂ [2]

Molecular Weight 254.41 g/mol [3]

Appearance Solid -

Odor Buttery, fatty, waxy [3]

Melting Point 38.0 °C [4]

Boiling Point
349.0 - 350.0 °C (at 760 mm

Hg)
[4]

Vapor Pressure
0.000046 mmHg at 25 °C

(estimated)
[4]

Flash Point 145.56 °C (294.00 °F) [4]

Solubility

Soluble in alcohol; Estimated

water solubility: 0.4371 mg/L at

25 °C

[1]

logP (octanol/water) 5.80 (estimated) [4]

Spectral Data
Experimental spectral data for δ-hexadecalactone are not readily available in public-facing

scientific databases. Therefore, representative data for a closely related long-chain homolog, δ-

dodecalactone (CAS: 713-95-1), is provided below for illustrative purposes. The spectral

features are expected to be similar, with differences primarily in the integration of the alkyl

chain signals.

¹H NMR Spectroscopy
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Chemical Shift (ppm) Multiplicity
Assignment (for δ-
Dodecalactone)

~4.2 m -CH-O-

~2.5 m -CH₂-C(=O)

~1.8 m Ring -CH₂-

~1.6 m Ring -CH₂-

~1.3 m -(CH₂)₆- (Alkyl Chain)

~0.9 t -CH₃

¹³C NMR Spectroscopy
Chemical Shift (ppm) Assignment (for δ-Dodecalactone)

~172.0 -C=O

~80.0 -CH-O-

~35.0 Alkyl chain -CH₂- adjacent to ring

~31.8 Ring -CH₂-

~29.5 Ring -CH₂-

~29.0 -(CH₂)₅- (Alkyl Chain)

~25.0 Alkyl chain -CH₂-

~22.6 Alkyl chain -CH₂-

~14.0 -CH₃

Mass Spectrometry (Electron Ionization)
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m/z Relative Intensity (%)
Assignment (for δ-
Dodecalactone)

99 100
[M - C₇H₁₅O]*⁺ (McLafferty

rearrangement)

71 ~40 Alkyl fragment

43 ~35 Alkyl fragment

55 ~35 Alkyl fragment

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment (Characteristic Peaks)

~2925 C-H stretch (alkane)

~2855 C-H stretch (alkane)

~1735 C=O stretch (ester/lactone)

~1170 C-O stretch (ester/lactone)

Experimental Protocols
Synthesis of δ-Hexadecalactone via Baeyer-Villiger
Oxidation
The synthesis of δ-hexadecalactone can be achieved through a two-step process starting from

cyclopentanone and lauraldehyde (dodecanal), followed by a Baeyer-Villiger oxidation of the

resulting 2-undecylcyclopentanone.

Step 1: Synthesis of 2-Undecylcyclopentanone

This step involves an aldol condensation between cyclopentanone and dodecanal, followed by

dehydration and hydrogenation.

Materials: Cyclopentanone, Dodecanal, Sodium hydroxide, Palladium on carbon (10%

Pd/C), Ethanol, Toluene, Diethyl ether, Saturated sodium bicarbonate solution, Saturated
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sodium chloride solution (brine), Anhydrous magnesium sulfate.

Procedure:

In a round-bottom flask, dissolve sodium hydroxide in ethanol to create a catalytic solution.

Add cyclopentanone and dodecanal to the flask.

Stir the mixture at room temperature for 24 hours to facilitate the aldol condensation and

subsequent dehydration.

Neutralize the reaction mixture with dilute hydrochloric acid and extract the product with

diethyl ether.

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield crude 2-undecylidenecyclopentanone.

Dissolve the crude product in ethanol in a hydrogenation vessel.

Add 10% Pd/C catalyst.

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr

hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate

the filtrate under reduced pressure to obtain crude 2-undecylcyclopentanone.

Step 2: Baeyer-Villiger Oxidation to δ-Hexadecalactone[5][6][7][8]

Materials: 2-Undecylcyclopentanone, meta-Chloroperoxybenzoic acid (m-CPBA),

Dichloromethane (DCM), Saturated sodium sulfite solution, Saturated sodium bicarbonate

solution, Brine, Anhydrous magnesium sulfate.

Procedure:
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Dissolve 2-undecylcyclopentanone in dichloromethane in a round-bottom flask and cool

the solution to 0 °C in an ice bath.

Add m-CPBA portion-wise to the stirred solution. The more substituted alkyl group (the

undecyl-substituted carbon) is expected to migrate, leading to the desired δ-lactone.[8]

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

progress by TLC.

Upon completion, quench the reaction by adding saturated sodium sulfite solution to

destroy excess peroxide.

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution (to remove m-chlorobenzoic acid) and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude δ-hexadecalactone.

Purification Protocol
Materials: Crude δ-hexadecalactone, Silica gel (for column chromatography), Hexane, Ethyl

acetate.

Procedure:

Flash Column Chromatography:

Prepare a silica gel column using a slurry of silica in hexane.

Dissolve the crude δ-hexadecalactone in a minimal amount of dichloromethane or the

eluent mixture.

Load the sample onto the column.

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100%

hexane and gradually increasing the polarity to 5-10% ethyl acetate).

Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

If necessary, further purify the product by recrystallization.

Dissolve the lactone in a minimal amount of a hot solvent in which it is sparingly soluble

at room temperature (e.g., a mixture of hexane and a small amount of a more polar

solvent).

Allow the solution to cool slowly to room temperature, then cool further in an ice bath or

refrigerator to induce crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and

dry under vacuum.

Characterization Protocols
NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified δ-hexadecalactone in

deuterated chloroform (CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a suitable NMR

spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry: Analyze a dilute solution of the sample by Gas Chromatography-Mass

Spectrometry (GC-MS) with electron ionization (EI) to determine the molecular weight and

fragmentation pattern.

IR Spectroscopy: Obtain the infrared spectrum of the neat compound using a Fourier-

Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Biological Activity and Signaling Pathways
δ-Lactones, particularly those with long alkyl chains, have garnered interest for their potential

biological activities, including antimicrobial and anti-inflammatory properties. A significant area

of research is their ability to interfere with bacterial communication, a process known as

quorum sensing (QS).
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Inhibition of Quorum Sensing
Many Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) as signaling

molecules to regulate gene expression in a cell-density-dependent manner. This system

controls various processes, including virulence factor production and biofilm formation.[9][10]

[11]

δ-Hexadecalactone, due to its structural similarity to long-chain AHLs, can act as a competitive

antagonist of the cytoplasmic AHL receptor, such as CviR in Chromobacterium violaceum.[9]

[12] By binding to the ligand-binding pocket of the CviR receptor, δ-hexadecalactone can

prevent the native AHL from binding and activating the receptor. This inactivation prevents the

CviR-AHL complex from binding to its target DNA promoter regions, thereby inhibiting the

transcription of QS-regulated genes, such as those responsible for the production of the

pigment violacein and various virulence factors.[10]

Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of quorum sensing inhibition by δ-

hexadecalactone.
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Click to download full resolution via product page

Caption: Quorum sensing inhibition by δ-hexadecalactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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